Jasmonic acid Jasmonic acid (±)-Jasmonic acid is a plant growth regulator and a derivative of α-linolenic acid. It decreases chlorophyll levels in green and etiolated barley leaf segments when used at concentrations of 10 and 50 µM. (±)-Jasmonic acid (10-1,000 µM) inhibits elongation of rice seedlings. It increases germination of S. hermonthica seeds by 26% when used at a concentration of 1,000 µM.
(±)-Jasmonic acid is a plant lipid derivative and a naturally available growth regulator found in higher plants.
Jasmonic acid, also known as jasmonate, belongs to the class of organic compounds known as jasmonic acids. These are lipids containing or derived from a jasmonic acid, with a structure characterized by the presence of an alkene chain linked to a 2-(3-oxocyclopentyl)acetic acid moiety. Jasmonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Jasmonic acid has been primarily detected in urine. Within the cell, jasmonic acid is primarily located in the cytoplasm and membrane (predicted from logP). Jasmonic acid is also a parent compound for other transformation products, including but not limited to, jasmonate ester, (+)-cucurbic acid, and methyl dihydrojasmonate. Outside of the human body, jasmonic acid can be found in a number of food items such as corn, soy bean, white cabbage, and apple. This makes jasmonic acid a potential biomarker for the consumption of these food products.
Jasmonic acid is an oxo monocarboxylic acid that is (3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring. It has a role as a plant metabolite and a member of jasmonates. It is a conjugate acid of a jasmonate(1-). It is an enantiomer of a (+)-jasmonic acid.
Brand Name: Vulcanchem
CAS No.: 77026-92-7
VCID: VC20811983
InChI: InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1
SMILES: CCC=CCC1C(CCC1=O)CC(=O)O
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

Jasmonic acid

CAS No.: 77026-92-7

Cat. No.: VC20811983

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Jasmonic acid - 77026-92-7

Specification

Description (±)-Jasmonic acid is a plant growth regulator and a derivative of α-linolenic acid. It decreases chlorophyll levels in green and etiolated barley leaf segments when used at concentrations of 10 and 50 µM. (±)-Jasmonic acid (10-1,000 µM) inhibits elongation of rice seedlings. It increases germination of S. hermonthica seeds by 26% when used at a concentration of 1,000 µM.
(±)-Jasmonic acid is a plant lipid derivative and a naturally available growth regulator found in higher plants.
Jasmonic acid, also known as jasmonate, belongs to the class of organic compounds known as jasmonic acids. These are lipids containing or derived from a jasmonic acid, with a structure characterized by the presence of an alkene chain linked to a 2-(3-oxocyclopentyl)acetic acid moiety. Jasmonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Jasmonic acid has been primarily detected in urine. Within the cell, jasmonic acid is primarily located in the cytoplasm and membrane (predicted from logP). Jasmonic acid is also a parent compound for other transformation products, including but not limited to, jasmonate ester, (+)-cucurbic acid, and methyl dihydrojasmonate. Outside of the human body, jasmonic acid can be found in a number of food items such as corn, soy bean, white cabbage, and apple. This makes jasmonic acid a potential biomarker for the consumption of these food products.
Jasmonic acid is an oxo monocarboxylic acid that is (3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring. It has a role as a plant metabolite and a member of jasmonates. It is a conjugate acid of a jasmonate(1-). It is an enantiomer of a (+)-jasmonic acid.
CAS No. 77026-92-7
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name 2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Standard InChI InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1
Standard InChI Key ZNJFBWYDHIGLCU-HWKXXFMVSA-N
Isomeric SMILES CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O
SMILES CCC=CCC1C(CCC1=O)CC(=O)O
Canonical SMILES CCC=CCC1C(CCC1=O)CC(=O)O
Appearance Assay:≥98% (sum of isomers)A solution in ethanol

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